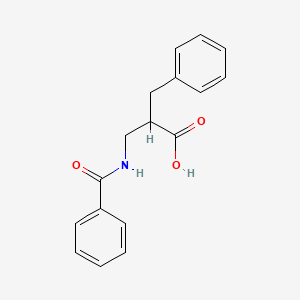
N-(2-aminoethyl)-4-bromo-3-fluorobenzenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-4-bromo-3-fluorobenzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as BFB or Benzenesulfonamide, 4-bromo-3-fluoro-N-(2-aminoethyl)-, hydrochloride. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
BFB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. BFB has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Furthermore, BFB has been studied for its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of BFB is not fully understood. However, it has been proposed that BFB exerts its antitumor activity by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and plays a crucial role in tumor growth and survival. By inhibiting the activity of CAIX, BFB can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
BFB has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit bacterial growth, and act as a fluorescent probe for detecting protein aggregation. Furthermore, BFB has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells.
实验室实验的优点和局限性
The advantages of using BFB in lab experiments are its well-established synthesis method, its potential applications in medicinal chemistry, and its ability to inhibit the activity of carbonic anhydrase IX. However, the limitations of using BFB in lab experiments are its limited solubility in water, which can make it challenging to work with, and its potential toxicity.
未来方向
There are several future directions for the research on BFB. One potential direction is to study its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases. Another direction is to investigate its potential use as an antibacterial agent. Furthermore, research can be carried out to study the structure-activity relationship of BFB and its derivatives to develop more potent and selective inhibitors of carbonic anhydrase IX.
合成方法
The synthesis of BFB involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with ethylenediamine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain BFB hydrochloride. This method is a well-established protocol and has been reported in several research articles.
属性
IUPAC Name |
N-(2-aminoethyl)-4-bromo-3-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2O2S.ClH/c9-7-2-1-6(5-8(7)10)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEDLHPKXXZHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)


![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)
![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)
![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)

![(3-Chloro-4-fluorophenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640460.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)